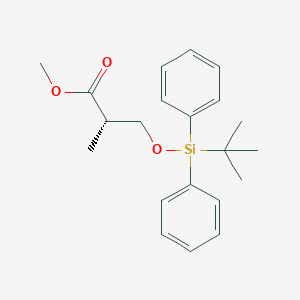
(S)-3-(tert-butyl-diphenyl-silanyloxy)-2-methyl-propionic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl(S)-3-(t-butyldiphenylsilyloxy)-2-methylpropionate is a chemical compound that features a tert-butyldiphenylsilyl group. This compound is often used in organic synthesis, particularly as a protecting group for alcohols due to its stability and ease of removal under mild conditions .
Méthodes De Préparation
The synthesis of (S)-3-(tert-butyl-diphenyl-silanyloxy)-2-methyl-propionic acid methyl ester typically involves the protection of an alcohol group using tert-butyldiphenylsilyl chloride. The reaction is carried out in the presence of a base such as imidazole or pyridine, which facilitates the formation of the silyl ether. The reaction conditions are generally mild, and the product can be purified through standard techniques such as column chromatography .
Analyse Des Réactions Chimiques
Methyl(S)-3-(t-butyldiphenylsilyloxy)-2-methylpropionate undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to yield alcohols.
Applications De Recherche Scientifique
Methyl(S)-3-(t-butyldiphenylsilyloxy)-2-methylpropionate is widely used in scientific research:
Chemistry: It is used as a protecting group in the synthesis of complex organic molecules.
Biology: The compound is used in the modification of biomolecules to study their functions.
Medicine: It is employed in the synthesis of pharmaceutical intermediates.
Industry: The compound finds applications in the production of fine chemicals and materials
Mécanisme D'action
The mechanism of action of (S)-3-(tert-butyl-diphenyl-silanyloxy)-2-methyl-propionic acid methyl ester involves the formation of a stable silyl ether. The tert-butyldiphenylsilyl group protects the alcohol from unwanted reactions during synthetic procedures. The stability of the silyl ether is due to the steric hindrance provided by the bulky tert-butyl and diphenyl groups, which prevent nucleophilic attack .
Comparaison Avec Des Composés Similaires
Methyl(S)-3-(t-butyldiphenylsilyloxy)-2-methylpropionate is unique due to its bulky tert-butyldiphenylsilyl group, which provides exceptional stability compared to other silyl protecting groups such as tert-butyldimethylsilyl (TBDMS) and trimethylsilyl (TMS). Similar compounds include:
Tert-butyldimethylsilyl ethers: Less bulky and less stable compared to tert-butyldiphenylsilyl ethers.
Trimethylsilyl ethers: Even less bulky and less stable, often used for temporary protection
Propriétés
Numéro CAS |
95514-03-7 |
|---|---|
Formule moléculaire |
C21H28O3Si |
Poids moléculaire |
356.5 g/mol |
Nom IUPAC |
methyl (2S)-3-[tert-butyl(diphenyl)silyl]oxy-2-methylpropanoate |
InChI |
InChI=1S/C21H28O3Si/c1-17(20(22)23-5)16-24-25(21(2,3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17H,16H2,1-5H3/t17-/m0/s1 |
Clé InChI |
FEGOPXSXQDUYIB-KRWDZBQOSA-N |
SMILES |
CC(CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)C(=O)OC |
SMILES isomérique |
C[C@@H](CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)C(=O)OC |
SMILES canonique |
CC(CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)C(=O)OC |
Synonymes |
(S)-3-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-2-methylpropanoic Acid Methyl Ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















